molecular formula C16H23NO B10956232 N-(2,3-dimethylcyclohexyl)-2-methylbenzamide

N-(2,3-dimethylcyclohexyl)-2-methylbenzamide

Cat. No.: B10956232
M. Wt: 245.36 g/mol
InChI Key: PYKQBJFBGDADKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-2-methylbenzamide is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It falls within the class of amides and features a cyclohexyl group along with a methylbenzamide moiety.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-(2,3-dimethylcyclohexyl)-2-methylbenzamide involves the condensation of 2,3-dimethylcyclohexylamine (an amine) with 2-methylbenzoic acid (an acid). The reaction typically occurs under acidic conditions, leading to the formation of the amide bond. The specific reaction conditions and reagents used may vary depending on the desired yield and purity.

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.

Chemical Reactions Analysis

N-(2,3-dimethylcyclohexyl)-2-methylbenzamide can participate in various chemical reactions:

  • Oxidation : It may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions could yield reduced forms of the compound.
  • Substitution : Substitution reactions at the aromatic ring or the amide nitrogen are possible. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-2-methylbenzamide finds applications in various scientific fields:

  • Chemistry : It serves as a model compound for studying amide chemistry, reactivity, and stereochemistry.
  • Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins) and its potential as a drug scaffold.
  • Medicine : Investigations focus on its pharmacological properties, including potential therapeutic effects.
  • Industry : Its unique structure may inspire novel materials or catalysts.

Mechanism of Action

The precise mechanism by which N-(2,3-dimethylcyclohexyl)-2-methylbenzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets (e.g., receptors, enzymes) and modulation of cellular pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-11-8-6-10-15(13(11)3)17-16(18)14-9-5-4-7-12(14)2/h4-5,7,9,11,13,15H,6,8,10H2,1-3H3,(H,17,18)

InChI Key

PYKQBJFBGDADKB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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